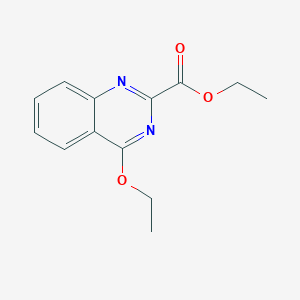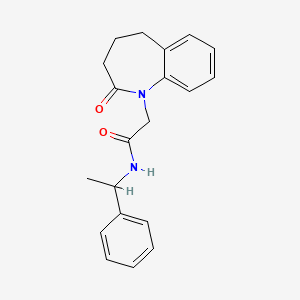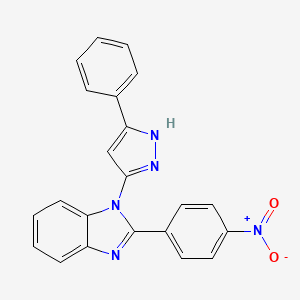![molecular formula C14H9N3 B7544186 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as PET, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridine derivatives and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects by binding to specific receptors in the body. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have several biochemical and physiological effects. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been shown to have antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to have neuroprotective effects by preventing the death of neurons in the brain. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively easy to synthesize and has good stability under normal laboratory conditions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is also highly fluorescent, making it an excellent probe for imaging biological systems. However, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively hydrophobic, which can limit its solubility in aqueous solutions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can also be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine. One potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based fluorescent probes for imaging biological systems. Another potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based drugs for the treatment of cancer and other diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine and its potential applications in various fields of scientific research.
Métodos De Síntesis
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The Sonogashira coupling reaction and Suzuki-Miyaura cross-coupling reaction are also effective methods for synthesizing 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine.
Aplicaciones Científicas De Investigación
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential applications in the field of materials science, including the development of organic electronic devices.
Propiedades
IUPAC Name |
6-(2-phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-8-9-14-15-11-16-17(14)10-13/h1-5,8-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORXEGIGLPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN3C(=NC=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)

![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)

